molecular formula C13H20Cl2N4O2 B12849289 Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate

Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate

Cat. No.: B12849289
M. Wt: 335.2 g/mol
InChI Key: UWIOQOYFGCBVIK-UHFFFAOYSA-N
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Description

Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate is a chemical compound with the molecular formula C13H19Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group and the presence of a dichloropyrimidine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,6-dichloropyrimidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where the dichloropyrimidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Bases like triethylamine or sodium hydroxide are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyrimidine moiety plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: Similar in structure but lacks the butylamino group.

    Tert-butyl (4-((3-amino-2-chloroquinolin-4-yl)amino)butyl)carbamate: Contains a quinoline moiety instead of pyrimidine.

Uniqueness

Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate is unique due to the presence of both the tert-butyl group and the dichloropyrimidine moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H20Cl2N4O2

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl N-[4-[(2,6-dichloropyrimidin-4-yl)amino]butyl]carbamate

InChI

InChI=1S/C13H20Cl2N4O2/c1-13(2,3)21-12(20)17-7-5-4-6-16-10-8-9(14)18-11(15)19-10/h8H,4-7H2,1-3H3,(H,17,20)(H,16,18,19)

InChI Key

UWIOQOYFGCBVIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

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